molecular formula C20H18N2O4S B11074575 2,5-dioxo-N-(2-oxotetrahydrothien-3-yl)-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

2,5-dioxo-N-(2-oxotetrahydrothien-3-yl)-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11074575
M. Wt: 382.4 g/mol
InChI Key: GTJCWZXNGJKVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dioxo-N-(2-oxotetrahydrothien-3-yl)-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxo-N-(2-oxotetrahydrothien-3-yl)-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. Common starting materials may include quinoline derivatives, thiophene derivatives, and various amides. The reaction conditions often require specific catalysts, solvents, and temperature controls to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions may involve the replacement of specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of certain biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Known for their diverse biological activities.

    Thiophene Derivatives: Often studied for their electronic properties.

    Amide Derivatives: Common in medicinal chemistry for their stability and bioactivity.

Uniqueness

The uniqueness of 2,5-dioxo-N-(2-oxotetrahydrothien-3-yl)-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

2,5-dioxo-N-(2-oxothiolan-3-yl)-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide

InChI

InChI=1S/C20H18N2O4S/c23-17-8-4-7-16-13(17)11-14(18(24)21-15-9-10-27-20(15)26)19(25)22(16)12-5-2-1-3-6-12/h1-3,5-6,11,15H,4,7-10H2,(H,21,24)

InChI Key

GTJCWZXNGJKVLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NC4CCSC4=O)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.